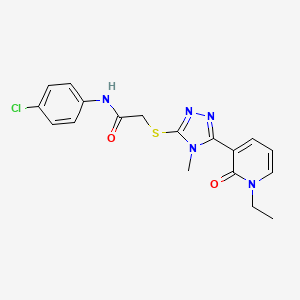
N-(4-chlorophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-chlorophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O2S and its molecular weight is 403.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-chlorophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory effects.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a triazole ring, which is known for its diverse biological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation.
Case Study:
In vitro studies demonstrated that derivatives of 1,2,4-triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were tested against human colon cancer (HCT116) cells with IC50 values ranging from 4.36 μM to 18.76 μM compared to doxorubicin .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Triazole Derivative A | 4.36 | HCT116 |
| Triazole Derivative B | 18.76 | HCT116 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
In a study assessing the antibacterial properties of various triazole derivatives, this compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli with zones of inhibition measured in millimeters .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been a subject of interest in pharmacological research.
Findings:
Studies indicate that certain triazole derivatives can inhibit specific enzymes linked to cancer progression and bacterial resistance mechanisms. For instance, the inhibition of urease and acetylcholinesterase has been documented among related compounds, suggesting that this compound may exhibit similar inhibitory effects .
| Enzyme | Inhibition Activity |
|---|---|
| Urease | Strong |
| Acetylcholinesterase | Moderate |
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c1-3-24-10-4-5-14(17(24)26)16-21-22-18(23(16)2)27-11-15(25)20-13-8-6-12(19)7-9-13/h4-10H,3,11H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPNXRIKDVKWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














